Ilorasertib hydrochloride
Overview
Description
It inhibits Aurora kinases A, B, and C, as well as other kinases such as RET tyrosine kinase, platelet-derived growth factor receptor beta, and Fms-like tyrosine kinase 1 . This compound has shown significant potential in preclinical and clinical studies for its antitumor activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ABT-348 (hydrochloride) involves multiple steps, starting from the appropriate precursor moleculesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of ABT-348 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output. The final product is subjected to rigorous quality control measures to ensure its suitability for research and clinical applications .
Chemical Reactions Analysis
Types of Reactions
ABT-348 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce or replace functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of ABT-348 (hydrochloride) with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
ABT-348 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cellular assays to investigate the effects of kinase inhibition on cell proliferation and apoptosis.
Medicine: Under investigation for its potential use in treating various cancers, including leukemia and solid tumors.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery
Mechanism of Action
ABT-348 (hydrochloride) exerts its effects by inhibiting multiple kinases, particularly Aurora kinases A, B, and C. These kinases play crucial roles in cell division and proliferation. By inhibiting these kinases, ABT-348 (hydrochloride) disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The compound also inhibits other kinases involved in angiogenesis and tumor growth, further enhancing its antitumor activity .
Comparison with Similar Compounds
Similar Compounds
Tozasertib: Another Aurora kinase inhibitor with similar kinase inhibition profiles.
Barasertib: Targets Aurora kinases and has shown efficacy in preclinical cancer models.
Danusertib: Inhibits Aurora kinases and other kinases involved in cancer progression.
Uniqueness
ABT-348 (hydrochloride) is unique due to its broad kinase inhibition profile, targeting multiple kinases with high potency. This broad-spectrum activity makes it a valuable compound for studying various signaling pathways and developing new therapeutic strategies .
Properties
IUPAC Name |
1-[4-[4-amino-7-[1-(2-hydroxyethyl)pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl]phenyl]-3-(3-fluorophenyl)urea;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN6O2S.ClH/c26-17-2-1-3-19(10-17)31-25(34)30-18-6-4-15(5-7-18)21-14-35-23-20(12-28-24(27)22(21)23)16-11-29-32(13-16)8-9-33;/h1-7,10-14,33H,8-9H2,(H2,27,28)(H2,30,31,34);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKMSIXFLFTNHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4C5=CN(N=C5)CCO)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClFN6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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